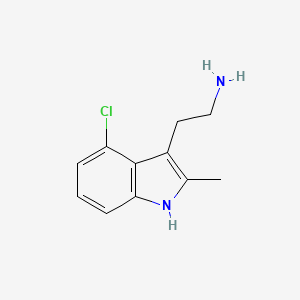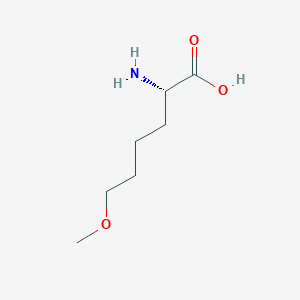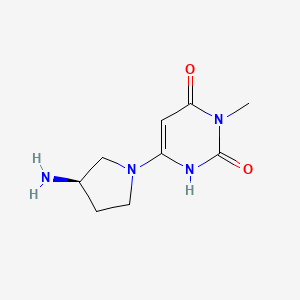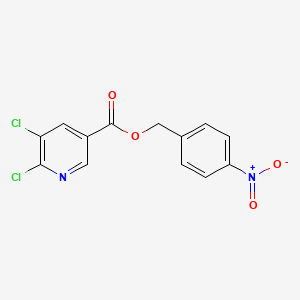
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to a methyl ester of dichloropyridine carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: (4-Aminophenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Ester Hydrolysis: 5,6-Dichloropyridine-3-carboxylic acid and (4-nitrophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the dichloropyridine moiety can engage in halogen bonding and hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to inhibition or modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- Methyl 4,6-dichloropyridine-3-carboxylate
- Pentachloropyridine
Uniqueness
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both nitrophenyl and dichloropyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The nitrophenyl group enhances its ability to interact with biological targets, while the dichloropyridine moiety provides stability and reactivity for chemical transformations.
Eigenschaften
CAS-Nummer |
437731-09-4 |
|---|---|
Molekularformel |
C13H8Cl2N2O4 |
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-5-9(6-16-12(11)15)13(18)21-7-8-1-3-10(4-2-8)17(19)20/h1-6H,7H2 |
InChI-Schlüssel |
CVOFPDLRNSMNNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)[N+](=O)[O-] |
Löslichkeit |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


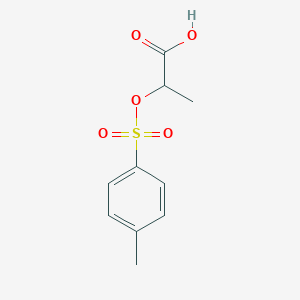
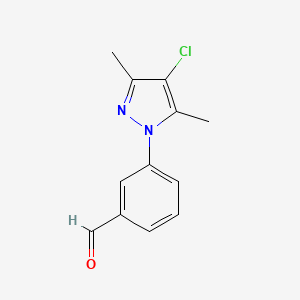
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
